molecular formula C8H5F13O B13404974 2-Perfluorohexyl-[1,1-2H2]-[1,2-13C2]-ethanol CAS No. 872398-72-6

2-Perfluorohexyl-[1,1-2H2]-[1,2-13C2]-ethanol

Cat. No.: B13404974
CAS No.: 872398-72-6
M. Wt: 368.10 g/mol
InChI Key: GRJRKPMIRMSBNK-CKAPDXAHSA-N
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Description

2-Perfluorohexyl-[1,1-2H2]-[1,2-13C2]-ethanol is a fluorinated organic compound characterized by the presence of perfluorohexyl groups and isotopic labeling with deuterium (2H) and carbon-13 (13C)

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Perfluorohexyl-[1,1-2H2]-[1,2-13C2]-ethanol typically involves the reaction of perfluorohexyl iodide with isotopically labeled ethylene oxide under controlled conditions. The reaction is carried out in an inert atmosphere, such as argon, to prevent unwanted side reactions. The mixture is stirred at a constant temperature, usually around 30°C, to ensure complete reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as distillation and chromatography are employed to obtain high-purity this compound.

Chemical Reactions Analysis

Types of Reactions

2-Perfluorohexyl-[1,1-2H2]-[1,2-13C2]-ethanol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding perfluorohexyl carboxylic acids.

    Reduction: Reduction reactions can convert the compound into perfluorohexyl alkanes.

    Substitution: Nucleophilic substitution reactions can replace the hydroxyl group with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

    Substitution: Reagents like sodium hydride (NaH) and alkyl halides are employed in substitution reactions.

Major Products Formed

    Oxidation: Perfluorohexyl carboxylic acids.

    Reduction: Perfluorohexyl alkanes.

    Substitution: Various substituted perfluorohexyl derivatives.

Scientific Research Applications

2-Perfluorohexyl-[1,1-2H2]-[1,2-13C2]-ethanol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Perfluorohexyl-[1,1-2H2]-[1,2-13C2]-ethanol involves its interaction with specific molecular targets and pathways. The compound’s fluorinated nature allows it to interact with lipid membranes, potentially altering their properties. Additionally, its isotopic labeling makes it a valuable tool for tracing metabolic pathways and studying molecular interactions in various systems .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Perfluorohexyl-[1,1-2H2]-[1,2-13C2]-ethanol is unique due to its specific isotopic labeling, which enhances its utility in NMR spectroscopy and other analytical techniques. Its combination of fluorinated and isotopically labeled groups makes it a versatile compound for various research applications .

Properties

CAS No.

872398-72-6

Molecular Formula

C8H5F13O

Molecular Weight

368.10 g/mol

IUPAC Name

1,1-dideuterio-3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluoro(1,2-13C2)octan-1-ol

InChI

InChI=1S/C8H5F13O/c9-3(10,1-2-22)4(11,12)5(13,14)6(15,16)7(17,18)8(19,20)21/h22H,1-2H2/i1+1,2+1D2

InChI Key

GRJRKPMIRMSBNK-CKAPDXAHSA-N

Isomeric SMILES

[2H][13C]([2H])([13CH2]C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)O

Canonical SMILES

C(CO)C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F

Origin of Product

United States

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